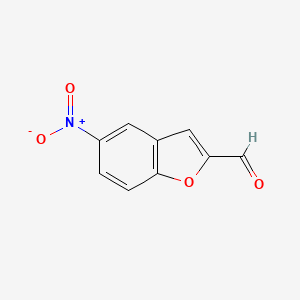

5-Nitro-1-benzofuran-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

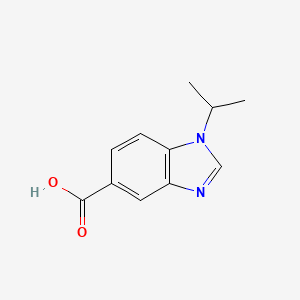

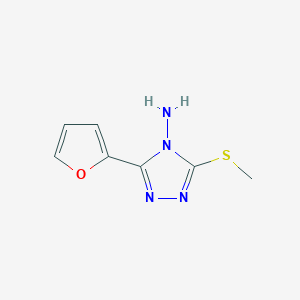

5-Nitro-1-benzofuran-2-carbaldehyde is a biochemical used for proteomics research . It is a member of the benzofuran family, which has gained significant attention due to its diverse biological and chemical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Nitro-1-benzofuran-2-carbaldehyde, involves a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis

The molecular formula of 5-Nitro-1-benzofuran-2-carbaldehyde is C9H5NO4, and its molecular weight is 191.14 g/mol .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Nitro-1-benzofuran-2-carbaldehyde, are used as reactants in the synthetic preparation of various compounds . For example, they are used in the synthesis of benzofuranyl oxadiazoles as inhibitors of glycogen synthase kinase-3β .科学的研究の応用

Anti-tumor Activity

- Application Summary : Benzofuran compounds have been shown to have strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to cancer cells in a laboratory setting .

- Results : One study found that a particular benzofuran compound had significant cell growth inhibitory effects on various types of cancer cells .

Anti-hepatitis C Virus Activity

- Application Summary : A recently discovered macrocyclic benzofuran compound has been shown to have anti-hepatitis C virus activity .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the virus in a laboratory setting .

- Results : The macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-bacterial Activity

- Application Summary : Benzofuran compounds have been shown to have strong antibacterial activities .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to bacteria in a laboratory setting .

- Results : The results can vary depending on the specific benzofuran compound and the type of bacteria, but generally, benzofuran compounds have been shown to inhibit bacterial growth .

Anti-oxidative Activity

- Application Summary : Benzofuran compounds have been shown to have strong anti-oxidative activities . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its anti-oxidative properties .

- Results : The results can vary depending on the specific benzofuran compound, but generally, benzofuran compounds have been shown to have strong anti-oxidative properties .

Anti-viral Activity

- Application Summary : Some benzofuran compounds have been shown to have anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the virus in a laboratory setting .

- Results : The macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Inhibitor of Cytochrome P450 2A6

- Application Summary : Some benzofuran compounds, including potentially 5-Nitro-1-benzofuran-2-carbaldehyde, have been investigated as inhibitors of Cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism . This could be useful in smoking reduction therapy .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its inhibitory effects on CYP2A6 .

- Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent and selective CYP2A6 inhibitors .

Anti-inflammatory Activity

- Application Summary : Some benzofuran compounds have been shown to have anti-inflammatory activities . They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application in a laboratory setting to measure its anti-inflammatory properties .

- Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent anti-inflammatory agents .

Anti-fungal Activity

- Application Summary : Benzofuran compounds have been shown to have strong anti-fungal activities . They can inhibit the growth of various types of fungi .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to fungi in a laboratory setting .

- Results : The results can vary depending on the specific benzofuran compound and the type of fungi, but generally, benzofuran compounds have been shown to inhibit fungal growth .

Anti-malarial Activity

- Application Summary : Some benzofuran compounds have been shown to have anti-malarial activities . They can inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .

- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the benzofuran compound, followed by its application to the parasite in a laboratory setting .

- Results : The results can vary depending on the specific benzofuran compound, but some have shown promise as potent anti-malarial agents .

Safety And Hazards

将来の方向性

Benzofuran compounds, including 5-Nitro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

特性

IUPAC Name |

5-nitro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCKIZFVVFTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406105 |

Source

|

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-benzofuran-2-carbaldehyde | |

CAS RN |

23145-18-8 |

Source

|

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)